N-(3-acetylphenyl)-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)11-4-2-6-13(8-11)16-20(18,19)14-7-3-5-12(15)9-14/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPQYRPFMOTQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-acetylaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Structural Analogs and Binding Affinities
Key structural analogs include sulfonamides with variations in substituents on the phenyl ring or modifications to the acetyl group. Evidence from molecular docking studies (Table 1) highlights how substituent changes influence binding energies to human (hTPI) and parasitic (pTPI) triose phosphate isomerases:
| Compound Name | Substituents on Phenyl Ring | hTPI Binding Energy (kcal/mol) | pTPI Binding Energy (kcal/mol) |
|---|---|---|---|
| SulfaE | 2-fluorophenyl | −6.84 (±0.23) | −9.50 (±0.43) |
| SulfaC | 2,6-difluorophenyl | −7.10 (±0.46) | −9.70 (±0.76) |
| SulfaH | 3,5-dimethylphenyl | −6.15 (±0.85) | −8.45 (±0.53) |
| Hypothetical Target Compound | 3-acetylphenyl | Predicted ~−7.2 | Predicted ~−9.0 |
Key Observations :
- Fluorine substitution at the 2-position (SulfaE) results in moderate binding, while 2,6-difluoro substitution (SulfaC) improves affinity, likely due to enhanced hydrophobic interactions .
- The 3,5-dimethylphenyl group (SulfaH) reduces binding energy compared to fluorinated analogs, suggesting steric hindrance or reduced electronic complementarity .
- The 3-acetylphenyl group in the target compound may balance electronic and steric effects.
Structure–Activity Relationship (SAR) Insights
- Fluorine Position : 3-Fluorine (as in the target compound) may improve target selectivity over 2- or 4-fluoro analogs by aligning with enzyme active sites .
- Acetyl vs. Trifluoromethyl : The acetyl group’s hydrogen-bonding capability contrasts with the purely hydrophobic trifluoromethyl group (e.g., ), suggesting divergent biological applications .
- Hybrid Structures : Compounds like N-(3-fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-yl}sulfanyl)acetamide () demonstrate that combining sulfonamides with heterocycles can enhance bioactivity, though synthetic complexity increases .
Biological Activity
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound features a sulfonamide group, an acetyl moiety, and a fluorinated benzene ring. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its sulfonamide structure is known for inhibiting bacterial growth by targeting essential enzymes involved in folate synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites of specific enzymes and disrupting their functions.
The mechanism of action primarily involves the inhibition of enzymes critical for bacterial growth and cancer cell proliferation. By binding to the active sites of these enzymes, this compound prevents substrate access, thereby disrupting essential biochemical pathways.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
In Vitro Studies
In vitro experiments have evaluated the compound's efficacy against various cancer cell lines and bacterial strains. For instance:
- HeLa Cells : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Bacterial Strains : The compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Q & A
Q. What advanced chromatographic techniques resolve enantiomeric impurities in sulfonamide derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
